6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, including the formation of the triazatricyclo scaffold and subsequent functionalization. Common synthetic routes include:
Cycloaddition Reactions: Cycloaddition of pyridine N-imine with alkynyl compounds followed by condensation with hydrazine.
Radical Reactions: Functionalization of imidazo[1,2-a]pyridines via radical reactions, using transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis routes with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and piperazine moieties.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug development.
Medicine
Industry
In the industrial sector, it can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 11-Methyl-5-(4-methyl-1-piperidinyl)-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one .
- 4-Methyl-1-piperazinecarbonyl chloride hydrochloride .
- Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones .
Uniqueness
The uniqueness of 6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its complex structure, which allows for diverse chemical reactivity and potential applications across various fields. Its multiple heterocyclic rings and functional groups provide a versatile platform for further modifications and functionalizations.
Properties
CAS No. |
510761-59-8 |
---|---|
Molecular Formula |
C24H25N7O2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H25N7O2/c1-16-5-4-8-30-21(16)27-22-19(24(30)33)13-18(23(32)29-11-9-28(2)10-12-29)20(25)31(22)15-17-6-3-7-26-14-17/h3-8,13-14,25H,9-12,15H2,1-2H3 |
InChI Key |
JAXWKUHNZQOPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.